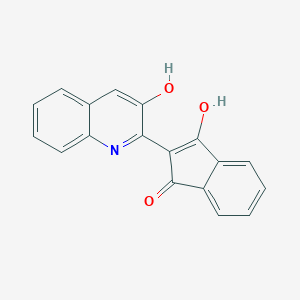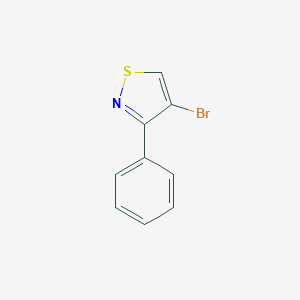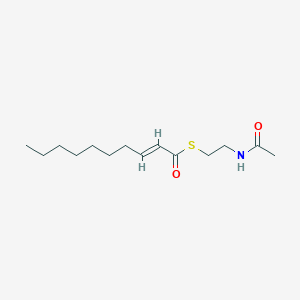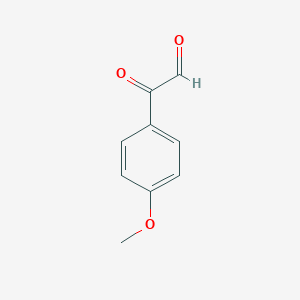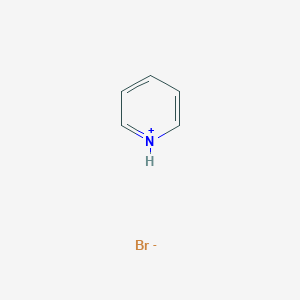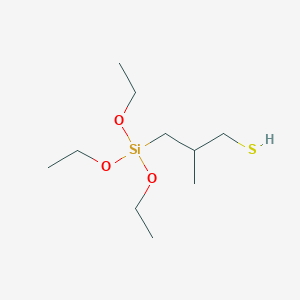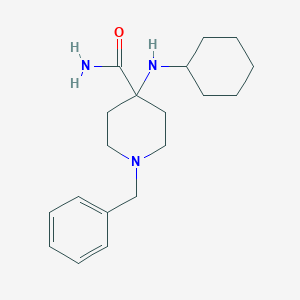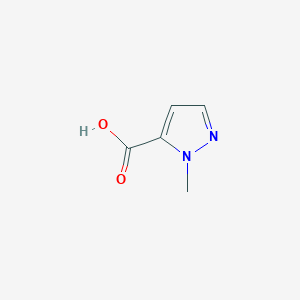
1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-pyrazole-5-carboxylic acid (MPCA) is an organic compound that has a wide range of applications in scientific research and lab experiments. It is a key component in many biochemical and physiological processes, and has been used as a tool to study a variety of different biological systems. MPCA has been used in a variety of different fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Structural and Theoretical Analysis
- Structural Studies : 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their structural properties. These investigations involve experimental and theoretical approaches, including techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical calculations using density functional theory (DFT) are employed to compare experimental data, offering insights into molecular structures and behaviors (Viveka et al., 2016).
Synthesis and Characterization
Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, revealing insights into their potential for forming coordination complexes with metals like Cu, Co, and Zn. Such research is essential for understanding the chelation and crystallization properties of these organic molecules (Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives, including those based on this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This research is crucial for industries where corrosion resistance is essential (Herrag et al., 2007).
Biochemical and Medicinal Applications
Antibacterial Activity : Research has explored the antibacterial activities of certain pyrazole-3-carboxylic acid derivatives. These studies are significant for developing new antibacterial agents and understanding the microbial resistance mechanisms (Akbas et al., 2005).
Molecular Docking Studies : Molecular docking studies have been conducted on pyrazole derivatives, including those related to this compound. These studies help predict the binding interactions with target proteins, crucial for drug design and understanding pharmacological properties (Reddy et al., 2022).
Material Science and Chemistry
- Synthesis and Application in Material Science : Studies on the synthesis of this compound and its analogs contribute to the field of material science, especially in the development of novel ligands for metal complex catalysis (Dalinger et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of 1-methyl-1H-pyrazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 220-225 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that certain pyrazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with biological targets. For instance, the compound’s stability could be influenced by its melting point of 220-225 °C . .
properties
IUPAC Name |
2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJQAWGQCMSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349118 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16034-46-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?
A1: CMPA induces systemic acquired resistance (SAR) in plants, a potent innate immunity system. While the exact mechanism is still under investigation, research suggests that CMPA does not directly inhibit pathogen growth. Instead, it triggers the plant's own defense mechanisms. Studies indicate that CMPA activates the SAR signaling pathway at a point downstream of salicylic acid (SA) biosynthesis but upstream of NPR1, a key regulator of SAR [, , ]. This activation leads to the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR5, ultimately enhancing the plant's resistance to a broad range of bacterial and fungal pathogens [, ].
Q2: Does CMPA exhibit any direct antimicrobial activity?
A2: Research suggests that CMPA does not possess direct antimicrobial activity. Studies have shown that even at high concentrations, CMPA does not inhibit the growth of pathogens like Xanthomonas oryzae or affect the hyphal growth, spore germination, or appressorium formation of Pyricularia oryzae [, ]. This further supports the hypothesis that its disease resistance-inducing effects are mediated through the activation of the plant's own defense mechanisms rather than direct pathogen inhibition.
Q3: How does the structure of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives influence their activity as plant activators?
A3: Structure-activity relationship (SAR) studies on this compound derivatives highlight the importance of specific structural features for their activity []. The presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for activity. Furthermore, incorporating a halogen atom, such as chlorine or bromine, at the 3-position significantly enhances the compound's efficacy as a plant activator []. This suggests that modifications to these specific positions can significantly impact the compound's ability to induce SAR in plants.
Q4: What are the potential benefits of using plant activators like CMPA for crop disease management compared to traditional antimicrobial agents?
A4: Plant activators like CMPA offer several advantages over traditional antimicrobial agents for crop disease management. Firstly, by triggering the plant's own defense system, they can provide broad-spectrum resistance against a variety of pathogens, unlike single-target antimicrobial agents []. Secondly, their mode of action, focused on stimulating the plant's innate immunity, may reduce the risk of pathogens developing resistance compared to traditional agents []. Finally, understanding and harnessing plant activator mechanisms could contribute to developing more sustainable and environmentally friendly crop protection strategies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



